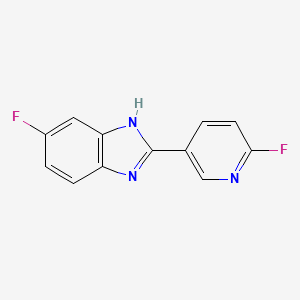

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

CAS No.: 1415573-03-3

Cat. No.: VC2713363

Molecular Formula: C12H7F2N3

Molecular Weight: 231.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415573-03-3 |

|---|---|

| Molecular Formula | C12H7F2N3 |

| Molecular Weight | 231.2 g/mol |

| IUPAC Name | 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C12H7F2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) |

| Standard InChI Key | YONUVKLVBWMUSR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F |

Introduction

Chemical Identity and Structural Properties

6-Fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole (CAS: 1415573-03-3) is a fluorinated benzimidazole derivative characterized by dual fluorine substitutions strategically positioned at the 6-position of the benzimidazole core and the 6-position of the pyridine ring attached to position 2 of the benzimidazole . This compound features a heterocyclic structure that combines two pharmacologically important moieties: a benzimidazole scaffold and a fluoropyridine group.

Physical and Chemical Properties

The compound possesses distinctive physical and chemical properties that contribute to its potential utility in various applications. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of 6-Fluoro-2-(6-Fluoropyridin-3-yl)-1H-Benzimidazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇F₂N₃ | |

| Molecular Weight | 231.204 g/mol | |

| CAS Number | 1415573-03-3 | |

| Appearance | Crystalline solid | |

| IUPAC Name | 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole |

The structural configuration features a benzimidazole core with a fluorine atom at position 6, connected to a pyridine ring through the C2 position of the benzimidazole. The pyridine ring also contains a fluorine atom at position 6, creating a molecule with enhanced stability and potential for specific molecular interactions.

Synthetic Methodologies

Several synthetic approaches have been developed for the preparation of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, with microwave-assisted synthesis representing one of the most efficient methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a particularly effective approach for preparing fluorinated benzimidazoles, including 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole. This method can achieve yields up to 85% in just 5 minutes at 240°C. The technique offers significant advantages over conventional thermal methods, including reduced reaction times, improved yields, and enhanced selectivity.

Nucleophilic Substitution Reactions

The synthesis often involves nucleophilic substitution reactions, where fluorine atoms are introduced using reagents such as tetra-n-butylammonium fluoride (TBAF). The process typically includes:

-

Reaction of 2-bromo-6-fluoropyridine with appropriate nucleophiles

-

Cyclization reactions to form the benzimidazole ring

-

Fluorination steps to introduce the fluorine atoms at the desired positions

Optimization of Reaction Conditions

Table 2 presents optimized conditions for N-arylation reactions involving 2,6-difluoropyridine with benzimidazole, which represents a key step in the synthesis pathway.

Table 2: Optimized Conditions for N-Arylation of 2,6-Difluoropyridine with Benzimidazole

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Substrate Ratio | 1.5:1 (2,6-difluoropyridine:benzimidazole) | 73 |

| Base | K₂CO₃ | 73 |

| Solvent | DMSO | 73 |

| Temperature | 90°C | 73 |

This reaction proceeds via nucleophilic aromatic substitution (NAS), where the fluorine at the pyridine C6 position acts as a leaving group.

Chemical Reactivity and Transformation

The chemical reactivity of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is primarily governed by the presence of the fluorine atoms on both the benzimidazole and pyridine rings, which participate in various substitution reactions.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions at different positions:

-

Pyridine ring: The 6-fluoro group undergoes substitution with amines, alcohols, or thiols under basic conditions.

-

Benzimidazole ring: The NH group at position 1 reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

Cross-Coupling Reactions

The compound participates in several cross-coupling reactions due to the aromatic fluorine's activation of adjacent positions. Table 3 summarizes the cross-coupling reactions of fluorinated benzimidazoles.

Table 3: Cross-Coupling Reactions of Fluorinated Benzimidazoles

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 65–78 |

| Sonogashira Coupling | Terminal alkyne, CuI/Pd | Alkynyl-benzimidazole hybrids | 55–70 |

The 6-fluoro group on pyridine enhances electrophilicity, facilitating coupling at the C3 position.

Redox Reactions

6-Fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole undergoes various redox reactions:

-

Oxidation: The benzimidazole core can be oxidized with H₂O₂ or KMnO₄ to form benzimidazole N-oxides, though this is less common due to the electron-withdrawing fluorine substituents.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound's aromaticity.

Biological Activities and Applications

6-Fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole exhibits promising biological activities that position it as a potential candidate for various therapeutic applications.

Anticancer Properties

Research indicates that benzimidazole derivatives similar to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole demonstrate significant anticancer properties, with activity against various cancer cell lines. The presence of fluorine atoms enhances the compound's potency and selectivity against specific biological targets.

Antimicrobial Activity

Fluorinated benzimidazoles have shown promising antimicrobial properties against various bacterial strains. Table 4 presents the antimicrobial activity profile of related compounds.

Table 4: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest significant potential for fluorinated benzimidazoles like 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole as lead compounds for developing new antimicrobial agents.

Protein Kinase Inhibition

Compounds structurally similar to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole have demonstrated inhibitory effects on various protein kinases, which are critical targets in cancer therapy. Table 5 summarizes the protein kinase inhibition profile.

Table 5: Protein Kinase Inhibition by Fluorinated Benzimidazole Derivatives

| Kinase Target | IC₅₀ (nM) |

|---|---|

| EGFR | 50 |

| VEGFR | 75 |

| PDGFR | 100 |

These findings indicate that 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole may serve as a scaffold for developing selective kinase inhibitors.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is crucial for optimizing its biological activity and developing more effective derivatives.

Role of Fluorine Substitution

The fluorine atoms in 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole play a critical role in its biological activity and chemical properties:

-

They enhance metabolic stability by resisting enzymatic degradation

-

They improve binding affinity to biological targets through electronic effects

-

They alter the lipophilicity and membrane permeability of the compound

-

They influence the compound's acidity/basicity profile

Comparison with Structural Analogues

Table 6 presents a comparison of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole with structurally related compounds.

Table 6: Comparison of 6-Fluoro-2-(6-Fluoropyridin-3-yl)-1H-Benzimidazole with Structural Analogues

This comparison demonstrates how subtle structural modifications can significantly impact the properties and biological activities of fluorinated benzimidazole derivatives.

Analytical Characterization

Various analytical techniques are employed to characterize 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, providing essential information about its structure, purity, and properties.

Spectroscopic Analysis

The compound can be characterized using several spectroscopic techniques:

-

¹H/¹³C NMR: To resolve aromatic protons and confirm substitution patterns, particularly distinguishing between pyridinyl and benzimidazole moieties

-

FTIR: To identify N-H stretching (≈3400 cm⁻¹) and C-F vibrations (≈1200–1100 cm⁻¹)

-

Mass Spectrometry (MS): For molecular ion verification and fragmentation pattern analysis

Crystallographic Analysis

X-ray crystallography provides valuable insights into the three-dimensional structure of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole and its intermolecular interactions. Fluorinated benzimidazoles often exhibit distinctive crystal packing arrangements influenced by hydrogen bonding, π-π stacking, and fluorine-mediated interactions .

Future Research Directions

The unique structural and chemical properties of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole open several avenues for future research and development.

Medicinal Chemistry Applications

Future research could focus on optimizing the structure of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole to develop more potent and selective therapeutic agents. This might involve:

-

Exploring additional substitutions on the benzimidazole or pyridine rings

-

Investigating the incorporation of the compound into larger molecular scaffolds

-

Developing targeted drug delivery systems for fluorinated benzimidazoles

-

Conducting comprehensive structure-activity relationship studies

Synthetic Methodology Development

Continued refinement of synthetic methodologies for 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole could lead to more efficient and sustainable production processes. Areas for investigation include:

-

Development of greener synthesis protocols with reduced environmental impact

-

Exploration of flow chemistry approaches for continuous production

-

Investigation of biocatalytic methods for fluorine introduction

-

Application of artificial intelligence for reaction optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume